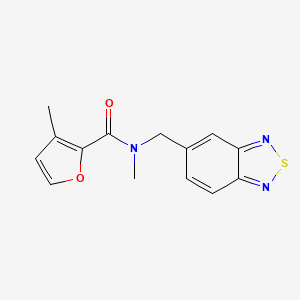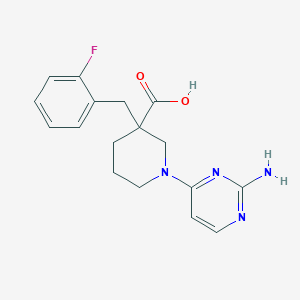
N-(2,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea, commonly known as DPMU, is a chemical compound that has been extensively studied for its various applications in scientific research. DPMU is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of DPMU is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various biological processes. DPMU has been shown to inhibit the activity of enzymes such as protein kinase C and glycogen synthase kinase 3, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
DPMU has been shown to have various biochemical and physiological effects. In vitro studies have shown that DPMU inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. Additionally, DPMU has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DPMU in lab experiments is its versatility as a reagent in organic synthesis. Additionally, DPMU has been shown to have a relatively low toxicity profile, making it a safe compound to use in laboratory experiments. However, one limitation of using DPMU is its limited solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving DPMU. One potential direction is to explore the use of DPMU in the synthesis of novel bioactive molecules with potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of DPMU and its effects on various biological processes. Finally, there is a need for more studies to explore the potential toxicity of DPMU and its safety profile in various settings.
Métodos De Síntesis
The synthesis of DPMU can be achieved through a variety of methods, including the reaction of 2,4-dimethylphenyl isocyanate with 4-pyridinylmethylamine, or through the reaction of 2,4-dimethylphenyl isocyanate with 4-pyridinylmethanol in the presence of a base such as triethylamine.
Aplicaciones Científicas De Investigación
DPMU has been widely used in scientific research for a variety of applications. One of the main applications of DPMU is as a reagent in organic synthesis, where it is used to form urea derivatives. Additionally, DPMU has been used in the synthesis of bioactive molecules, such as antitumor agents.
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-3-4-14(12(2)9-11)18-15(19)17-10-13-5-7-16-8-6-13/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJHGVLSRNXBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-(1-pyrrolidinyl)propanoate](/img/structure/B5481748.png)
![4-[(4-methoxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5481763.png)
![1-[2-(benzyloxy)-5-chlorobenzoyl]piperidine](/img/structure/B5481774.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-1-methylethyl}-2-methoxyaniline](/img/structure/B5481776.png)
![(2-methoxyethyl)methyl({(2R,5S)-5-[(6-piperidin-1-ylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)amine](/img/structure/B5481780.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5481795.png)
![1-{2-[(4-nitrophenyl)sulfonyl]benzoyl}pyrrolidine](/img/structure/B5481803.png)

![N-[(4-hydroxy-4-azepanyl)methyl]-4-methyl-5-phenyl-2-thiophenecarboxamide](/img/structure/B5481821.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B5481826.png)
![1-[3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]-1'-methyl-1H,1'H-2,2'-biimidazole](/img/structure/B5481837.png)
![3-methyl-8-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5481839.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5481840.png)